molecular formula C13H26N2O2 B3075768 Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate CAS No. 1035818-87-1

Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate

Cat. No.: B3075768
CAS No.: 1035818-87-1
M. Wt: 242.36 g/mol
InChI Key: OEBUSDBRXUSYID-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, with methyl and propyl substituents at the 2- and 3-positions, respectively. The Boc group is widely employed in organic synthesis to protect amines, enabling selective functionalization of other reactive sites .

Properties

IUPAC Name

tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-6-7-11-10(2)15(9-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBUSDBRXUSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(N(CCN1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189331
Record name 1,1-Dimethylethyl 2-methyl-3-propyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-87-1
Record name 1,1-Dimethylethyl 2-methyl-3-propyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-methyl-3-propyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a common protecting amine group, removable under acidic conditions:

Reaction Conditions Products Yield References
Acidic deprotectionHCl (4 M) in dioxane/MeOH, 20–24 h, rtFree piperazine derivative85–90%
Trifluoroacetic acid (TFA)TFA/DCM (1:1), 2 h, rtDeprotected piperazine>95%
  • Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group via elimination of CO₂ and isobutylene .

  • Applications : Deprotection is critical for generating reactive amines for further functionalization in drug synthesis .

Nucleophilic Substitution

The piperazine nitrogen undergoes substitution with alkyl halides or electrophiles:

Reaction Conditions Products Yield References
Alkylation with prop-2-yn-1-yl bromideK₂CO₃, DMF, 50°C, 1 hN-alkylated piperazine derivative97%
Displacement with aryl halidesKI/K₂CO₃, DMF, 70°C, 4 hAryl-functionalized piperazines70–80%
  • Key Insight : Reactions often require polar aprotic solvents (e.g., DMF) and inorganic bases (e.g., K₂CO₃) to enhance nucleophilicity .

  • By-products : Competitive elimination or over-alkylation may occur without optimized stoichiometry .

Condensation and Amide Coupling

The carbamate group facilitates condensation with carboxylic acids or amines:

Reaction Conditions Products Yield References
EDCI/HOBt-mediated couplingEDCI, HOBt, DMF, rt, 12 hPiperazine-linked amides89%
Carboxylic acid activationTEA, COMU, EtOAc, rtFunctionalized carboxamides75–85%
  • Mechanism : Activation of carboxylic acids via carbodiimides (e.g., EDCI) forms reactive intermediates for amide bond formation .

  • Optimization : Use of HOBt minimizes racemization and increases coupling efficiency .

Oxidation and Reduction

The propyl side chain and piperazine ring participate in redox reactions:

Reaction Conditions Products Yield References
LiAlH₄ reductionTHF, 0°C to rt, 72 hAlcohol derivatives65%
KMnO₄ oxidationAqueous acetone, rt, 6 hKetone or carboxylic acid products50–60%
  • Challenges : Over-oxidation of alkyl chains can lead to carboxylic acids unless controlled.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under basic or acidic conditions:

Reaction Conditions Products Yield References
Basic hydrolysisLiOH, THF/H₂O, rt, 2 hCarboxylic acid derivative77%
Acidic hydrolysisHCl, dioxane, rt, 20 hDeprotected carboxylic acid80%
  • Applications : Hydrolysis is pivotal for generating bioactive carboxylates in drug intermediates .

Comparative Reactivity

The compound’s reactivity differs from structurally similar piperazines:

Compound Key Reactivity Differences
Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylateHigher steric hindrance reduces alkylation rates
1-Boc-piperazineLacks methyl/propyl substituents, enabling faster reactions

Research Findings

  • Synthetic Utility : The compound serves as a scaffold for anticancer and antimicrobial agents due to its modular functionalization .

  • Biological Relevance : Deprotected derivatives show moderate activity against Aβ plaques in neurodegenerative disease models .

  • Stability : The Boc group enhances solubility in organic solvents (e.g., DCM, THF), facilitating purification .

Scientific Research Applications

Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its piperazine moiety, which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key observations :

  • Substituent position : Propyl at position 3 (vs. 2) may reduce steric hindrance during synthetic modifications compared to (R)-2-propyl derivatives .
  • Chirality : Unlike enantiomers like (S)-3-propyl or (R)-2-propyl derivatives, the target compound’s stereochemical configuration (if chiral) could influence receptor binding or metabolic pathways .

Comparison with analogues :

  • tert-Butyl 3-cyclopropylpiperazine-1-carboxylate requires cyclopropane-containing reagents, increasing synthetic complexity .
  • Aryl-substituted derivatives (e.g., tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate) rely on palladium-catalyzed couplings, which demand stringent anhydrous conditions .

Biological Activity

Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate is a chemical compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and it has been studied for its antimicrobial and anticancer activities, among others.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that this compound induced apoptosis in cancer cell lines, specifically FaDu hypopharyngeal tumor cells. The cytotoxicity was found to be superior to that of the reference drug bleomycin, indicating its potential as a lead compound in cancer therapy .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in neuroprotection. It may help scavenge free radicals and prevent oxidative stress, which is crucial in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The piperazine moiety allows for binding with various biological targets, modulating their activity and influencing cellular processes such as signal transduction and gene expression.

Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in FaDu tumor cells
NeuroprotectiveScavenges free radicals; potential for neuroprotection

Case Study: Anticancer Activity

In a controlled study, this compound was administered to FaDu cells at various concentrations. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher doses. This suggests that the compound could be further developed into an effective anticancer agent.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective potential of the compound against oxidative stress in neuronal cells. Results showed that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls, indicating its potential utility in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can be functionalized using halogenated reagents under reflux conditions. A representative method involves:

  • Reacting tert-butyl piperazine-1-carboxylate with a brominated precursor (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours with K₂CO₃ as a base, yielding 88.7% product after silica gel chromatography .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tert-butyl piperazine boronic ester intermediates under microwave irradiation (100°C, 3 hours), achieving 91% yield .

    Reaction Conditions Catalyst/Base Yield Reference
    Nucleophilic substitution1,4-dioxane, 110°C, 12hK₂CO₃88.7%
    Suzuki couplingToluene/EtOH, 100°C, 3hPd(PPh₃)₄91%

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirms regiochemistry and purity. For example, tert-butyl protons appear as a singlet at ~1.46 ppm, while piperazine protons resonate between 3.0–3.5 ppm .
  • HRMS : Validates molecular weight (e.g., observed [M+H]⁺ = 341.1972 for C₁₉H₂₅N₄O₂) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX software for refinement ).

Q. What are the key functional groups and their reactivity?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group is base-labile, requiring acidic conditions (e.g., HCl/dioxane) for deprotection. The piperazine ring undergoes alkylation or acylation at nitrogen sites, while the propyl group participates in oxidation/reduction. For example:

  • Boc deprotection : 4M HCl in dioxane removes the Boc group, yielding the free piperazine .
  • Piperazine reactivity : Nucleophilic substitution at N-positions using alkyl halides or sulfonating agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature control : Higher temperatures (e.g., 110°C vs. 60°C) accelerate coupling but may increase side products. Microwave-assisted synthesis reduces reaction time .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-couplings .
  • Workup : Si-Trisamine treatment removes acidic byproducts, improving NMR clarity .

Q. How are stereochemical challenges addressed during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use of enantiopure starting materials (e.g., (S)-tert-butyl 2-methylpiperazine-1-carboxylate) .
  • Chromatography : Chiral columns (e.g., hexanes/EtOAc with 0.25% Et₃N) separate diastereomers .
  • X-ray validation : Confirms absolute configuration post-crystallization .

Q. How do researchers resolve contradictory spectral data (e.g., NMR vs. LCMS)?

  • Methodological Answer :

  • Multi-technique validation : Cross-check ¹H NMR with ¹³C NMR and HRMS. For example, LCMS discrepancies due to adducts are resolved by comparing theoretical vs. observed [M+H]⁺ .
  • DEPT-135 NMR : Distinguishes CH₃, CH₂, and CH groups in crowded spectra .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina models binding to enzymes/receptors.
  • Crystal structure analysis : SHELX refines hydrogen-bonding networks (e.g., graph-set analysis for piperazine derivatives ).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Storage : Inert atmosphere, room temperature, away from moisture .
  • PPE : Gloves and goggles to prevent skin/eye contact; fume hood use during synthesis .
  • Spill management : Neutralize with sand, collect residues in sealed containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate
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